molecular formula C15H21NdO6 B12435312 Neodymium(Iii) 2,4-Pentanedionate (Reo)

Neodymium(Iii) 2,4-Pentanedionate (Reo)

Cat. No.: B12435312
M. Wt: 441.56 g/mol
InChI Key: BDEXOUZTFQVNOF-UHFFFAOYSA-K
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Description

Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound that involves neodymium ions complexed with acetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of neodymium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:

NdCl3+3C5H8O2Nd(C5H7O2)3+3HCl\text{NdCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Nd(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} NdCl3​+3C5​H8​O2​→Nd(C5​H7​O2​)3​+3HCl

Industrial Production Methods

In industrial settings, the production of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can convert the neodymium(3+) ion to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction may produce neodymium(II) complexes.

Scientific Research Applications

Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.

    Industry: Utilized in the production of advanced materials, such as high-performance magnets and luminescent materials.

Mechanism of Action

The mechanism of action of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves the coordination of the neodymium ion with the acetylacetonate ligands. This coordination stabilizes the neodymium ion and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Cobalt(II) acetylacetonate
  • Titanium diisopropoxide bis(acetylacetonate)
  • Copper(II) acetylacetonate
  • Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate

Uniqueness

Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Compared to other metal acetylacetonates, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in applications requiring these characteristics.

Properties

Molecular Formula

C15H21NdO6

Molecular Weight

441.56 g/mol

IUPAC Name

neodymium(3+);4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

BDEXOUZTFQVNOF-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3]

Origin of Product

United States

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